molecular formula C6H4F4N2 B1338109 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine CAS No. 72600-65-8

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1338109
CAS No.: 72600-65-8
M. Wt: 180.1 g/mol
InChI Key: QVCVVVPWXVZZTP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated aromatic amine that features a pyridine ring substituted with both a fluoro and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents such as trifluoromethyl zinc chloride under suitable conditions . Another approach involves the fluorination of pyridine derivatives using reagents like N-fluoropyridinium salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using advanced fluorinating agents and catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both a fluoro and a trifluoromethyl group can enhance its stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCVVVPWXVZZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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